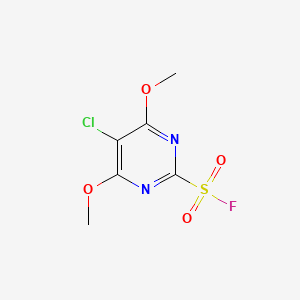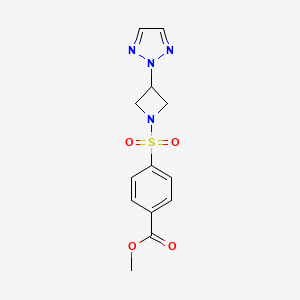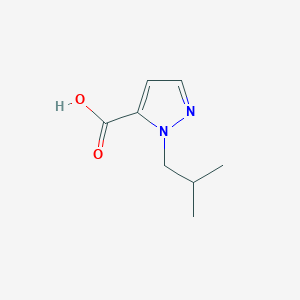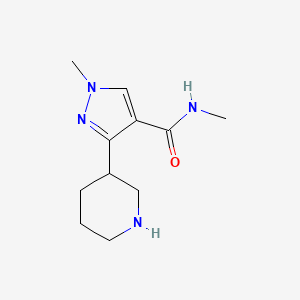![molecular formula C14H19N3O2 B2649663 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid CAS No. 878420-70-3](/img/structure/B2649663.png)
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Coordination Polymers
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid, among other azole-carboxylate adamantane ligands, has been synthesized and utilized in creating coordination polymers. These polymers vary in dimensionality (1D and 2D) and metal types (copper(II) and nickel(II)). The synthesis method involves reacting 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid. These polymers have potential applications in catalysis, as demonstrated by one complex acting as a catalyst in the Chan-Evans-Lam arylation reaction (Pavlov et al., 2019).
2. MoVI Oxide Organic Hybrid
3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid (tradcH) has been used to synthesize a MoVI oxide organic hybrid, a promising Reaction-Induced Self-Separating (RISS) catalyst. The hybrid demonstrated high thermal stability and was effective in various catalytic oxidation reactions using eco-friendly oxidants. This catalyst exemplifies a combination of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).
3. Metal-Organic Frameworks
Functionalized adamantane tectons, including those derived from 1,2,4-triazolyl/carboxylate, have been used in constructing mixed-ligand copper(II) metal-organic frameworks. These frameworks exhibit unique structural configurations and demonstrate strong antiferromagnetic coupling, which could be relevant in materials science and magnetic applications (Senchyk et al., 2013).
4. Vibrational and UV/Vis Studies
Vibrational and UV/Vis studies of adamantane-containing triazole thiones have been conducted, providing insights into their electronic characteristics and potential biological activities, such as analgesic effects. These studies are crucial for understanding the physical and chemical properties of these compounds (Shundalau et al., 2019).
5. Coordination Frameworks
3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylate has been used to create three-dimensional coordination frameworks with channels along specific axes. These structures are noteworthy for their hydrogen bonding motifs, which may be significant in crystallography and material design (Senchyk et al., 2019).
Properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-15-8-17(16-9)14-5-10-2-11(6-14)4-13(3-10,7-14)12(18)19/h8,10-11H,2-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPCEUBJGPSDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649583.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2649584.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2649585.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2649587.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)

![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)

![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)
![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

